molecular formula C21H19ClN2O8 B1211146 Oxazepam glucuronide CAS No. 6801-81-6

Oxazepam glucuronide

Cat. No.: B1211146
CAS No.: 6801-81-6
M. Wt: 462.8 g/mol
InChI Key: FIKQKGFUBZQEBL-IFBJMGMISA-N

Chemical Reactions Analysis

Glucuronidation: Formation Mechanism

Oxazepam undergoes stereoselective glucuronidation mediated by UDP-glucuronosyltransferases (UGTs):

ParameterS-Oxazepam GlucuronideR-Oxazepam Glucuronide
Primary UGT IsoformUGT2B15 UGT1A9, UGT2B7
Apparent Km (μM)78 ± 14 (normal) 45 ± 9
Vmax (pmol/min/mg)920 ± 120 680 ± 85
S/R Ratio in Urine3.87 ± 0.79 -
Genetic InfluencePolymorphisms in UGT2B15 alter clearance by 40% Less affected by SNPs

Key findings:

  • UGT2B15 exclusively catalyzes S-glucuronide formation, while multiple isoforms contribute to R-glucuronide production

  • Bimodal distribution of urinary S/R ratios (antimode: 1.9) suggests a genetic polymorphism affecting 10% of Caucasians

Hydrolysis: Metabolic Reversal

The glucuronide conjugate undergoes enzymatic hydrolysis under specific conditions:

ConditionOutcomeEvidence Source
β-Glucuronidase (pH 5)Complete hydrolysis in 2 hrIn vitro liver microsomes
Spontaneous (pH 7.4)<5% hydrolysis over 24 hrPlasma stability studies
Temperature DependenceOptimal activity at 37°CEnzymatic assays

Mechanistic insights:

  • Hydrolysis regenerates pharmacologically active oxazepam, though this represents <1% of total metabolism

  • No significant non-enzymatic degradation observed under physiological conditions

Reaction Kinetics and Modulators

Critical factors influencing reaction dynamics:

Inhibitors

  • Fluconazole: Reduces S-glucuronide formation by 60% via UGT2B15 inhibition

  • Valproic Acid: Competitively inhibits both enantiomers' glucuronidation (Ki = 12 μM)

Activators

  • Bilirubin: Increases R-glucuronide Vmax by 35% through allosteric UGT modulation

Comparative Metabolic Stability

ParameterOxazepam GlucuronideLorazepam Glucuronide
Plasma t₁/₂8.1 ± 3.2 hr 14.5 ± 4.1 hr
Urinary Recovery67 ± 15% 52 ± 18%
Hydrolysis Rate0.8%/hr 1.2%/hr

Pathological Modulation

Disease states significantly alter reaction kinetics:

  • Hepatic Cirrhosis : Reduces glucuronidation capacity by 40% (p < 0.01)

  • Hypothyroidism : Decreases clearance from 27 → 18 mL/min (33% reduction)

  • Renal Impairment (CrCl <30) : Prolongs elimination t₁/₂ to 15.9 hr

This systematic analysis demonstrates this compound's dual roles as both a metabolic endpoint and potential reservoir for active drug regeneration. The stereochemical complexity of its formation and stability under varying physiological conditions underscores the need for personalized dosing strategies in populations with UGT polymorphisms or organ dysfunction.

Scientific Research Applications

Pharmacokinetics and Metabolism

Oxazepam is primarily metabolized through glucuronidation, where it forms oxazepam glucuronide. This metabolic pathway is crucial for detoxifying and excreting the drug. Studies have shown that the pharmacokinetics of this compound can vary significantly among individuals due to genetic factors affecting enzyme activity.

Key Findings:

  • A study involving 66 subjects revealed that the ratio of S- to R-oxazepam glucuronides varied widely, indicating interindividual variability in glucuronidation rates. In some cases, subjects exhibited a significantly lower S/R ratio, suggesting potential genetic defects in the enzymes responsible for this process .
  • The mean oral fluid/blood ratio for this compound was found to be approximately 0.004, indicating its lower concentration in oral fluids compared to blood .

Drug Interaction Studies

The interaction between this compound and other drugs has been a focus of research, particularly concerning cannabinoids like THC and CBD. These studies are vital for understanding how concurrent drug administration can affect therapeutic outcomes.

Key Insights:

  • Research indicated that THC and CBD could inhibit the glucuronidation of S-oxazepam, potentially leading to increased plasma levels of the drug and heightened effects or side effects . The inhibition was quantified using IC50 values, showing significant interactions that could impact clinical practices.

Genetic Variability in Glucuronidation

Genetic polymorphisms in UDP-glucuronosyltransferases (UGTs) can lead to variability in the metabolism of oxazepam. Understanding these genetic differences is essential for personalized medicine approaches.

Case Study:

  • A study on 37 human liver microsomes demonstrated that about 10% of liver samples showed abnormal kinetics for S-oxazepam glucuronidation, suggesting that certain populations may have reduced metabolic capacity which could influence drug dosing and efficacy .

Clinical Implications and Disease States

The metabolism of oxazepam through glucuronidation can be affected by various disease states such as liver disease and hypothyroidism. These conditions can alter drug clearance and necessitate adjustments in dosing.

Clinical Observations:

  • Patients with severe liver disease exhibited significantly reduced clearance rates for oxazepam, correlating with increased free fractions of the drug due to diminished plasma protein binding . Similarly, hypothyroidism was linked to decreased clearance rates, highlighting the need for careful monitoring in affected individuals.

Summary Data Table

Parameter Findings
S/R Glucuronide Ratio Mean: 3.87 (urine), 3.52 (plasma)
Oral Fluid/Blood Ratio Oxazepam: 0.05; this compound: 0.004
Genetic Variability 10% of subjects showed reduced S-oxazepam metabolism
Impact of Liver Disease Reduced clearance; increased free fraction
Drug Interaction with THC/CBD Significant inhibition observed

Comparison with Similar Compounds

  • Lorazepam glucuronide
  • Temazepam glucuronide
  • Diazepam glucuronide

Comparison: Oxazepam glucuronide is similar to other benzodiazepine glucuronides in that it is an inactive metabolite formed through glucuronidation. oxazepam is unique in its relatively simple metabolism and minimal pharmacokinetic variability, making it a preferred choice for patients with hepatic impairment . Unlike some other benzodiazepines, oxazepam does not undergo significant oxidation by cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Biological Activity

Oxazepam glucuronide, a major metabolite of the anxiolytic drug oxazepam, plays a significant role in the pharmacokinetics and pharmacodynamics of benzodiazepines. Understanding its biological activity is essential for evaluating its therapeutic effects and potential interactions with other substances.

Overview of Oxazepam and Its Metabolism

Oxazepam (chemical formula: C15H11ClN2O2) is a 1,4-benzodiazepine commonly prescribed for anxiety and insomnia. It undergoes extensive hepatic metabolism primarily through glucuronidation, which is a phase II metabolic process that conjugates drugs with glucuronic acid to facilitate their excretion. The primary enzyme responsible for the formation of S-oxazepam glucuronide is UDP-glucuronosyltransferase (UGT) 2B15, while R-oxazepam glucuronide is produced by multiple UGTs, including UGT1A9 and UGT2B7 .

Biological Activity and Pharmacokinetics

Glucuronidation Process:

  • The glucuronidation of oxazepam is critical for its detoxification and elimination from the body. Studies indicate that approximately 60-80% of an administered dose of oxazepam is excreted as glucuronides .
  • The ratio of S- to R-oxazepam glucuronides in plasma and urine typically favors S-oxazepam, with ratios around 3.5 to 3.9 .

Influence of Genetic Factors:

  • Genetic polymorphisms in UGT2B15 significantly affect the metabolism of oxazepam. Variants such as D85Y, T352I, and K523T have been associated with altered clearance rates, impacting drug efficacy and safety .

Impact of Disease States:

  • Conditions like liver disease, hypothyroidism, and aging can significantly alter the clearance of oxazepam. For instance, severe liver dysfunction has been shown to decrease oxazepam clearance due to reduced binding to plasma proteins . Hypothyroidism has also been linked to decreased metabolic capacity for both oxazepam and paracetamol .

Case Study 1: Drug Interaction with Cannabinoids

A recent study investigated the interaction between cannabinoids (THC and CBD) and oxazepam glucuronidation. It was found that THC exhibited a strong inhibitory effect on S-oxazepam glucuronidation in vitro, suggesting potential drug-drug interactions when these substances are co-administered .

Substance IC50 Value (µM) Effect on S-Oxazepam Glucuronidation
THC0.84Inhibitory
CBD0.36Inhibitory

Case Study 2: Effects of Aging

Research has indicated that elderly patients (aged 80-94) experience reduced clearance rates for oxazepam, emphasizing the need for careful dosing in this population . This decline in metabolic capacity can lead to increased drug accumulation and potential toxicity.

Q & A

Basic Research Questions

Q. What are the optimal enzymatic hydrolysis conditions for liberating oxazepam glucuronide from urine samples in toxicological analyses?

Hydrolysis of this compound can be efficiently achieved using recombinant β-glucuronidase (e.g., B-One®) at room temperature for 3 minutes, avoiding the need for high-temperature incubation. This method minimizes analyte degradation and reduces processing time compared to traditional acid hydrolysis, which requires 90 minutes at 100°C and risks degrading native oxazepam . Direct hydrolysis on extraction columns further streamlines sample preparation .

Q. How do species differences in oxazepam glucuronidation impact experimental design for metabolic studies?

Mice predominantly metabolize oxazepam via glucuronidation, with urinary excretion of the glucuronide conjugate, while rats favor sulfate conjugation and fecal elimination. These species-specific pathways necessitate careful selection of animal models to align with human metabolic profiles (e.g., glucuronidation dominance in humans). Cross-species comparisons should include validation of conjugate stability, especially for sulfate derivatives in acidic conditions .

Q. What analytical methods are recommended for quantifying this compound and its parent compound in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. For example, this compound can be detected at m/z 463 → 287, while free oxazepam is monitored at m/z 287 → 241. Solid-phase extraction (SPE) using mixed-mode columns improves recovery, and chromatographic separation on core-shell particle columns (e.g., 2.7-μm particles) enhances resolution .

Q. What pharmacokinetic parameters are critical for interpreting this compound’s elimination in human studies?

Key parameters include elimination half-life (~240 hours in Chinese populations), renal clearance (1.10 mL/min/kg for the glucuronide), and protein binding (97% for oxazepam, 4.5% free fraction). Bioavailability studies should account for near-complete absorption (92.8%) and urinary recovery (~71–80%) .

Advanced Research Questions

Q. How do genetic polymorphisms in UGT isoforms influence oxazepam glucuronidation variability in human populations?

The UGT2B15 isoform stereoselectively conjugates S-oxazepam, while UGT1A9 and UGT2B7 metabolize the R-enantiomer. Polymorphisms in UGT2B7 correlate with poor glucuronidation in ~10% of populations, detectable via low S/R glucuronide ratios. Genotyping for UGT2B15/2B7 variants is recommended in pharmacogenetic studies to explain interindividual variability .

Q. What are the challenges in distinguishing incomplete hydrolysis from analyte degradation in acid-based glucuronide cleavage methods?

Acid hydrolysis (e.g., HCl at 100°C) may degrade this compound into non-detectable byproducts, falsely lowering measured oxazepam concentrations. Method validation should include stability tests under acidic conditions and parallel enzymatic hydrolysis to confirm recovery. LC-MS/MS monitoring of glucuronide-specific transitions (m/z 463) pre- and post-hydrolysis is critical .

Q. How does stereoselective glucuronidation affect the interpretation of oxazepam’s metabolic fate in vitro?

Racemic oxazepam incubations with human liver microsomes (HLMs) yield predominantly S-glucuronide (80.7% of total), reflecting UGT2B15 activity. Researchers using racemic mixtures must adjust for enantiomer-specific kinetics or use chiral chromatography to avoid misestimating metabolic rates. Activity assays should validate isoform-specific contributions using selective inhibitors (e.g., gemfibrozil for UGT2B4) .

Q. What experimental strategies mitigate matrix effects in LC-MS/MS quantification of this compound in postmortem samples?

Postmortem urine often contains high levels of putrefactive amines that ionize similarly to target analytes. Strategies include:

  • Dilution with mobile phase to reduce ion suppression.
  • Use of deuterated internal standards (e.g., oxazepam-d5 glucuronide).
  • Hydrolysis efficiency checks via spiked glucuronide controls .

Q. Why is this compound considered pharmacologically inactive, and how does this influence toxicity assessments?

this compound lacks affinity for GABAA receptors, rendering it inactive. However, its prolonged elimination half-life (~240 hours) may indicate accumulation in renal impairment. Toxicity studies should differentiate between parent drug effects and glucuronide-related pharmacokinetic interactions, particularly in chronic use models .

Q. Methodological Considerations Table

ParameterRecommendationReference ID
Hydrolysis Time/Temperature3 min at room temperature (enzymatic) vs. 90 min at 100°C (acid)
LC-MS/MS TransitionsThis compound: m/z 463 → 287; Oxazepam: m/z 287 → 241
Species-Specific MetabolismMice: Glucuronidation; Rats: Sulfation (validate fecal vs. urinary excretion)
Genetic VariabilityScreen for UGT2B7/2B15 polymorphisms in cohort studies

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQKGFUBZQEBL-IFBJMGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40951163, DTXSID701028080
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
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Record name Oxazepam glucuronide
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Molecular Weight

462.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Oxazepam glucuronide
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CAS No.

6801-81-6, 28472-99-3
Record name Oxazepam glucuronide
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Record name Oxazepam glucuronide
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Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
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Record name Oxazepam glucuronide
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Record name Oxazepam glucuronide
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Record name OXAZEPAM GLUCURONIDE
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Record name Oxazepam glucuronide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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